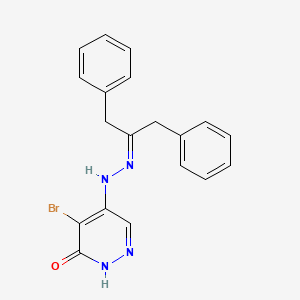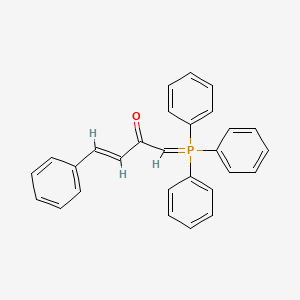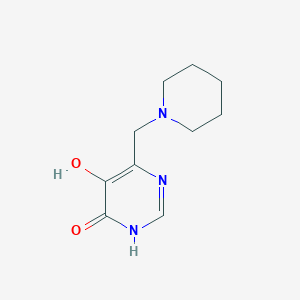
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is an organic compound that belongs to the class of acrylamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an appropriate acrylate precursor with an amine derivative.
Coupling of Furan and Quinoline Moieties: The furan ring and the quinoline moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Substituted quinoline and furan derivatives.
科学的研究の応用
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is unique due to its specific combination of furan, quinoline, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
(E)-3-(furan-2-yl)-N-(4-methylquinolin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-8-9-18-16-6-4-13(11-15(12)16)19-17(20)7-5-14-3-2-10-21-14/h2-11H,1H3,(H,19,20)/b7-5+ |
InChIキー |
IRCPFTROTIYYCP-FNORWQNLSA-N |
異性体SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)/C=C/C3=CC=CO3 |
正規SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)


![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)

![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)

![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

